molecular formula C8H7BrN2 B2436244 3-Bromo-5-methylpyrazolo[1,5-a]pyridine CAS No. 1527716-58-0

3-Bromo-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2436244
CAS No.: 1527716-58-0
M. Wt: 211.062
InChI Key: UEUSPICQNPUFDR-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyrazolo[1,5-a]pyridine (CAS 1527716-58-0) is a high-value brominated heterocyclic building block with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound belongs to the class of pyrazolopyridines, which are 5:6 aza-fused N-heteroaromatic compounds known for their dipolar characteristics, structural rigidity, and significant potential in medicinal chemistry and materials science . The bromine substituent at the 3-position makes this scaffold an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are instrumental in creating diverse chemical libraries for drug discovery . Pyrazolo[1,5-a]pyridine cores are recognized for their broad biological activities and are frequently explored as protein kinase inhibitors in targeted cancer therapy research . Furthermore, the unique electronic properties of this fused ring system make it a promising scaffold in the development of advanced materials with applications in photophysics, including the creation of solvatofluorochromic dyes and molecular probes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUSPICQNPUFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527716-58-0
Record name 3-bromo-5-methylpyrazolo[1,5-a]pyridine
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Mechanistic Investigations of Synthetic Transformations

Elucidation of Proposed Reaction Mechanisms for Pyrazolo[1,5-a]pyridine (B1195680) Formation

The construction of the pyrazolo[1,5-a]pyridine ring system is primarily achieved through several key strategic approaches, each with a distinct proposed mechanism.

One of the most common methods is the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles like alkynes and alkenes. nih.govacs.org In this pathway, an N-aminopyridine is first converted into a reactive N-iminopyridinium ylide intermediate. This ylide, acting as a 1,3-dipole, then undergoes a concerted or stepwise cycloaddition reaction with an electron-deficient alkyne or alkene to form the fused bicyclic system. nih.govacs.org Some protocols achieve this transformation under catalyst-free conditions, relying on thermal or sonochemical energy to drive the reaction. nih.gov

Another prevalent mechanism involves the condensation and subsequent intramolecular cyclization of aminopyrazole precursors. A widely used strategy is the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The reaction is believed to initiate with a nucleophilic attack from the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov

A mechanistically distinct approach is the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. nih.govacs.org This process is proposed to begin with the formation of an initial adduct between the two reactants. This intermediate then undergoes an intramolecular cyclization. The final step is an oxidative aromatization, often promoted by molecular oxygen, to yield the stable pyrazolo[1,5-a]pyridine core. nih.govacs.org

Furthermore, a one-pot tandem cyclization/oxidative halogenation has been developed. This reaction proceeds via a cyclocondensation between aminopyrazoles and enaminones (or chalcones), which is then followed by an in-situ oxidative halogenation to introduce a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Role of Catalysts, Ligands, and Reagents in Guiding Reaction Pathways

The choice of catalysts, reagents, and reaction conditions plays a pivotal role in directing the outcome and efficiency of pyrazolo[1,5-a]pyridine synthesis. These components can influence reaction rates, regioselectivity, and the feasibility of certain mechanistic pathways.

In cross-dehydrogenative coupling (CDC) reactions , acetic acid and molecular oxygen (O₂) are crucial promoters. nih.govacs.org Acetic acid is believed to facilitate the initial condensation and subsequent cyclization steps, while O₂ serves as the terminal oxidant for the final aromatization of the ring system. nih.gov While transition metal catalysts like Pd(OAc)₂ or Cu(OAc)₂ were explored for this specific CDC reaction, they were found to be ineffective. nih.gov

For oxidative C-H halogenation reactions, the combination of a sodium halide (NaX) and an oxidant like potassium persulfate (K₂S₂O₈) is highly effective. nih.gov K₂S₂O₈ is proposed to initiate the process, enabling the subsequent halogenation at the C3 position. This system has been shown to be efficient in aqueous media. nih.gov

In the synthesis of related imidazo[1,5-a]pyridines, polyphosphoric acid (PPA) serves as a powerful medium that can electrophilically activate nitroalkanes, turning them into synthetic equivalents for cyclization with 2-(aminomethyl)pyridines. beilstein-journals.org This highlights the role of strong acid media in generating reactive electrophilic intermediates.

The functionalization of the pyrazolo[1,5-a]pyridine core often employs transition metal catalysis. For instance, palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig and Suzuki couplings, are key methods for introducing aryl or amino substituents at specific positions on the heterocyclic scaffold. nih.gov Similarly, palladium catalysts have been used to achieve phosphination of iodo-substituted imidazo[1,5-a]pyridines, a related class of compounds.

Below is a table summarizing the roles of various reagents in the synthesis of pyrazolo[1,5-a]pyridines and related heterocycles.

Reagent/CatalystReaction TypeProposed RoleReference
Acetic Acid (AcOH)Cross-Dehydrogenative CouplingPromotes condensation and cyclization nih.govacs.org
Molecular Oxygen (O₂)Cross-Dehydrogenative CouplingTerminal oxidant for aromatization nih.gov
Potassium Persulfate (K₂S₂O₈)Oxidative HalogenationOxidant, promotes halogenation nih.gov
Phosphorus Oxychloride (POCl₃)ChlorinationConverts hydroxyl groups to chlorides nih.gov
Palladium CatalystsCross-Coupling (e.g., Suzuki)Catalyzes C-C or C-N bond formation nih.gov
Polyphosphoric Acid (PPA)CyclocondensationAcid medium, activates electrophiles beilstein-journals.org

Identification and Characterization of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification or postulation of key intermediates and transition states. While these species are often transient and difficult to isolate, their existence is inferred from the reaction products and mechanistic experiments.

In the [3+2] cycloaddition pathway , the central reactive species is the N-iminopyridinium ylide . This 1,3-dipolar intermediate is generated in situ from an N-aminopyridinium salt and is trapped by a dipolarophile to form the final product. nih.govorganic-chemistry.org Its structure is crucial for the regioselectivity of the cycloaddition.

For the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyls, a non-aromatic cyclized adduct is a key proposed intermediate. nih.govacs.org This species is formed after the initial condensation and intramolecular ring closure and precedes the final, rate-influencing oxidation step that leads to the aromatic pyrazolo[1,5-a]pyridine product.

In syntheses involving the activation of nitroalkanes in polyphosphoric acid to form related imidazo[1,5-a]pyridines, phosphorylated nitronates have been proposed as the key electrophilic intermediates that react with nucleophilic amines. beilstein-journals.org Following this, amidinium intermediates are formed which are susceptible to a subsequent intramolecular Friedel–Crafts-type cyclization. beilstein-journals.org While this applies to a related ring system, it showcases the types of activated intermediates that can be involved in such acid-mediated cyclizations.

Reactivity and Post Synthetic Functionalization Strategies of 3 Bromo 5 Methylpyrazolo 1,5 a Pyridine

Electrophilic Substitution Reactions on the Pyrazolo[1,5-a]pyridine (B1195680) Nucleus

The pyrazolo[1,5-a]pyridine ring system has two aromatic rings with different electronic characteristics, which dictates the regioselectivity of electrophilic substitution reactions. The pyrazole (B372694) moiety is generally more electron-rich than the pyridine (B92270) moiety and is thus more susceptible to electrophilic attack. In the unsubstituted pyrazolo[1,5-a]pyridine, the C3-position is the most nucleophilic and is the primary site for electrophilic substitution.

In the case of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine, the C3-position is already occupied by a bromine atom. Therefore, electrophilic attack on the pyrazole ring is less favorable. Any further electrophilic substitution would be directed to the pyridine ring. However, the pyridine ring is inherently electron-deficient and generally requires harsh conditions for electrophilic substitutions, which typically occur at its C3 position (corresponding to the C5 and C7 positions of the fused system). quora.com In a related pyrazolo[1,5-a]pyrimidine (B1248293) system, bromination has been shown to yield 3-bromo and subsequently 3,6-dibromo species, indicating that after the C3-position, the next most reactive site for electrophilic attack is on the six-membered ring. researchgate.net For this compound, the C7 position would be the most likely site for a subsequent electrophilic attack, though this would likely require forcing conditions due to the deactivating nature of the pyridine nitrogen.

Nucleophilic Aromatic Substitution (NAS) at Electrophilic Positions (e.g., C5, C7)

The pyridine ring's electron-deficient nature makes it susceptible to Nucleophilic Aromatic Substitution (NAS), particularly at the positions ortho and para to the ring nitrogen (C7 and C5, respectively). stackexchange.com This reactivity is enhanced by the presence of a good leaving group at these positions. While this compound itself does not possess a leaving group at the C5 or C7 positions, its derivatives can be functionalized via this pathway.

For NAS to occur, a leaving group such as a halogen or a sulfonate group would typically need to be installed at the C5 or C7 position. In analogous pyrazolo[1,5-a]pyrimidine systems, chloro- and di-chloro derivatives are frequently used as substrates for NAS reactions. mdpi.com For instance, the chlorine atom at the C7 position of 2-substituted-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidines is readily displaced by various nucleophiles. mdpi.com This indicates that if a suitable leaving group were present at the C5 or C7 position of the this compound scaffold, reactions with nucleophiles such as amines, alkoxides, and thiolates would be a viable strategy for introducing further diversity. This approach is widely employed in medicinal chemistry to modify the structure of related heterocyclic cores. nih.gov

Cross-Coupling Reactions for Further Derivatization at the Bromo Position or Other Sites

The bromine atom at the C3-position of this compound is an exceptionally versatile handle for introducing a vast array of functional groups through metal-catalyzed cross-coupling reactions. This position is ideal for such transformations, allowing for the extension of the molecular framework and the synthesis of complex derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The C3-bromo group on the pyrazolo[1,5-a]pyridine core is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling , which forms a C-C bond between an organohalide and an organoboron compound, is highly effective for the arylation or heteroarylation of the C3-position. Studies on closely related 3-bromo-pyrazolo[1,5-a]pyrimidine systems have demonstrated that a wide variety of aryl and heteroaryl boronic acids can be coupled efficiently. nih.gov These reactions often employ palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base such as K₂CO₃ or Cs₂CO₃ and are typically carried out in solvent mixtures like dioxane/water or DME. The table below summarizes typical conditions used for Suzuki couplings on analogous heterocyclic systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidine Analogues

CatalystLigandBaseSolventTemperatureYield RangeReference
PdCl₂(PPh₃)₂-Na₂CO₃Dioxane/H₂O110 °CModerate to High nih.gov
XPhosPdG2XPhosK₂CO₃EtOH/H₂O135 °C (µW)Good to Excellent nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100 °CHigh bohrium.com

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.org This reaction allows for the introduction of primary and secondary amines at the C3-position of the pyrazolo[1,5-a]pyridine core. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (often a bulky, electron-rich one like XPhos or RuPhos), and a strong base such as NaOtBu or K₂CO₃. mdpi.comchemspider.com This method provides a direct route to 3-amino-pyrazolo[1,5-a]pyridine derivatives, which are valuable intermediates for further synthesis.

Beyond Suzuki and Buchwald-Hartwig reactions, other metal-catalyzed couplings can be employed to functionalize the C3-position.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. soton.ac.ukscirp.org Applying this reaction to this compound would yield 3-alkynyl derivatives, which are versatile building blocks for further transformations, including cyclization reactions or as precursors for other functional groups. Studies on bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidines have shown this to be an effective method for introducing alkyne moieties. researchgate.netnih.gov

The Heck reaction , which couples an aryl halide with an alkene, is another potential pathway for derivatization, although it is less commonly reported for this specific scaffold compared to other cross-coupling methods. acs.org

The C3-bromo group can be transformed into other functionalities through pathways that may involve an initial metal-halogen exchange. For instance, treatment with a strong organolithium base like n-butyllithium (BuLi) at low temperatures can induce a lithium-halogen exchange, generating a highly reactive 3-lithiopyrazolo[1,5-a]pyridine intermediate. researchgate.netresearchgate.net This nucleophilic species can then be trapped with a variety of electrophiles to install different functional groups.

Table 2: Potential Transformations via a 3-Lithio Intermediate

ElectrophileReagent ExampleResulting Functional Group at C3
Carbon DioxideCO₂(s)Carboxylic Acid (-COOH)
Aldehyde/KetoneRCHO / RCOR'Secondary/Tertiary Alcohol
AmideDMFAldehyde (-CHO)
Borate EsterB(OiPr)₃Boronic Ester (-B(OiPr)₂)

This strategy significantly broadens the synthetic utility of the 3-bromo precursor, enabling access to derivatives that are not directly available through standard cross-coupling reactions.

Reductive Transformations of Pyrazolo[1,5-a]pyridine Derivatives

Reductive transformations offer another avenue for modifying the this compound scaffold. These reactions can target either the bromine substituent or the aromatic pyridine ring.

One common reductive process is catalytic hydrogenation , which can reduce the pyridine ring. The hydrogenation of pyrazolo[1,5-a]pyrimidine systems has been reported to yield the corresponding tetrahydropyrazolo[1,5-a]pyrimidines. beilstein-archives.orgnih.gov Similarly, catalytic hydrogenation of this compound, likely using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, would be expected to reduce the pyridine ring to afford the corresponding tetrahydropyridine (B1245486) derivative. This transformation converts the planar aromatic system into a three-dimensional saturated scaffold, which is often desirable in drug discovery.

Another important reductive transformation is hydrodehalogenation , the replacement of the bromine atom with a hydrogen atom. This reaction can be achieved through catalytic hydrogenation or by using other reducing agents. Debromination is sometimes observed as a competing side reaction during palladium-catalyzed cross-coupling reactions, particularly when reaction conditions are not optimized. nih.gov However, it can also be performed intentionally to produce the 5-methylpyrazolo[1,5-a]pyridine (B1601812) scaffold.

Oxidative Transformations of Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold, while generally stable, can undergo specific oxidative transformations. The synthesis of the core itself can involve an oxidative step, and the fused heterocyclic system is susceptible to N-oxidation at the pyridine nitrogen atom.

One of the fundamental synthetic routes to pyrazolo[1,5-a]pyridines involves an oxidative cross-dehydrogenative coupling (CDC) reaction. This method utilizes N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, promoted by agents like molecular oxygen (O₂) in the presence of acetic acid. acs.org The process is considered a green chemical procedure due to its high atom economy and lack of harsh reagents. acs.org A plausible mechanism involves the initial nucleophilic addition of the enol form of the β-dicarbonyl substrate to the N-amino-2-iminopyridine, followed by an oxidative dehydrogenation with molecular oxygen to form a key intermediate which then cyclizes and dehydrates to yield the final pyrazolo[1,5-a]pyridine product. acs.org

Another key oxidative reaction for this class of compounds is N-oxidation. The pyridine nitrogen in the pyrazolo[1,5-a]pyridine ring system can be oxidized to form the corresponding N-oxide. This transformation is significant as the N-O group alters the electronic properties of the ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. thieme-connect.de The resulting N-oxides can act as mild, nucleophilic oxidants themselves in various metal-catalyzed reactions. thieme-connect.de Common oxidizing agents used for the N-oxidation of pyridine and its derivatives include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide. thieme-connect.dearkat-usa.org While specific studies on this compound are not detailed, the formation of a pyridine 1-oxide derivative of a related compound, 3-((3-bromo-5-o-tolylpyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine, indicates that the nitrogen on the six-membered ring of similar fused systems is susceptible to oxidation. chemspider.com

The table below summarizes potential oxidative transformations applicable to pyrazolo[1,5-a]pyridine derivatives based on established methodologies for related heterocyclic systems.

TransformationReagents/ConditionsProduct TypePotential Application for this compound
N-Oxidation m-CPBA or H₂O₂/AcOHPyrazolo[1,5-a]pyridine N-oxideFormation of this compound 1-oxide
Oxidative Halogenation K₂S₂O₈, Sodium Halide, H₂O3-Halo-pyrazolo[1,5-a]pyrimidineAnalogous C-H halogenation (Note: Target compound is already brominated at C-3) nih.gov

Other Functional Group Transformations and Derivatizations

The this compound scaffold possesses two primary sites for post-synthetic functionalization: the bromine-substituted C3-position on the pyrazole ring and the methyl group at the C5-position on the pyridine ring. The bromine atom, in particular, serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of heteroaromatic halides. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is highly effective for forming new carbon-carbon bonds. Extensive research on the closely related pyrazolo[1,5-a]pyrimidine system has demonstrated that 3-bromo derivatives readily undergo Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl boronic acids. nih.govrsc.org These reactions typically employ a palladium catalyst, such as PdCl₂(PPh₃)₂ or more advanced systems like XPhosPdG2, in the presence of a base (e.g., Na₂CO₃) and a suitable solvent like dioxane. nih.gov By analogy, this compound is an excellent candidate for such transformations, allowing for the synthesis of various 3-aryl-5-methylpyrazolo[1,5-a]pyridines. The choice of catalyst and ligand combination can be crucial to prevent side reactions like debromination. nih.gov

Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) are expected to be applicable at the C3-position, further expanding the accessible chemical space.

Another strategy for functionalizing the C3-position involves halogen-metal exchange. The reaction of 3-bromopyridine (B30812) with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures can generate the corresponding 3-lithiopyridine intermediate. researchgate.net This highly reactive nucleophile can then be trapped with various electrophiles to introduce a range of functional groups. This methodology could potentially be applied to this compound, enabling the introduction of groups that are not readily accessible via cross-coupling chemistry. However, careful control of reaction conditions would be necessary to avoid competing reactions or decomposition.

The reactivity of the 5-methyl group has been less explored. Typically, methyl groups on heteroaromatic rings can be functionalized through radical halogenation followed by nucleophilic substitution, or through deprotonation with a strong base if adjacent to an activating group, followed by reaction with an electrophile. The specific reactivity of the 5-methyl group on the pyrazolo[1,5-a]pyridine core would depend on the electronic nature of the ring system and the reaction conditions employed.

The table below details key functionalization strategies based on reactions demonstrated on analogous 3-brominated heterocyclic systems.

Reaction TypeSubstrateReagents/ConditionsProductYield (%)
Suzuki-Miyaura Coupling 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acid, XPhosPdG2/XPhos, Cs₂CO₃, THF, 80 °C3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one89% nih.gov
Suzuki-Miyaura Coupling 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onethiophene-2-boronic acid, XPhosPdG2/XPhos, Cs₂CO₃, THF, 80 °C3-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one81% nih.gov
Halogen-Metal Exchange 3-Bromopyridinen-BuLi, Toluene, -50 °C; then B(OiPr)₃; then H₂O3-Pyridineboronic acid87% researchgate.net

Spectroscopic and Structural Characterization Studies of 3 Bromo 5 Methylpyrazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 3-Bromo-5-methylpyrazolo[1,5-a]pyridine, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques would establish the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine (B1195680) core and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the bicyclic ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atom attached to the bromine (C3) would be significantly influenced, and its chemical shift would be a key identifier.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
CH₃~2.5s-
H-2~8.0-8.2s-
H-4~7.0-7.2dJ ≈ 7-8
H-6~6.8-7.0tJ ≈ 7-8
H-7~8.3-8.5dJ ≈ 7-8

Interactive Data Table: Predicted ¹H NMR Data Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon Expected Chemical Shift (ppm)
CH₃~18-22
C2~140-145
C3~95-100
C3a~148-152
C4~115-120
C5~135-140
C6~110-115
C7~125-130
C8a~140-145

Interactive Data Table: Predicted ¹³C NMR Data Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI, ESI, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI): Both EI and ESI techniques would be suitable for ionizing this compound. ESI is a softer ionization technique and would likely show a prominent protonated molecule [M+H]⁺. EI, being a higher energy technique, would produce a molecular ion peak (M⁺) and a series of fragment ions, which can provide valuable structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic M and M+2 peaks, confirming the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₇BrN₂). This is a critical step in confirming the identity of the synthesized compound.

Ion Calculated m/z Technique
[M]⁺ (⁷⁹Br)210.9793EI, HRMS
[M]⁺ (⁸¹Br)212.9772EI, HRMS
[M+H]⁺ (⁷⁹Br)211.9871ESI, HRMS
[M+H]⁺ (⁸¹Br)213.9850ESI, HRMS

Interactive Data Table: Expected Mass Spectrometry Data

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic -CH₃): ~2850-2960 cm⁻¹

C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

C-N stretching: ~1300-1400 cm⁻¹

C-Br stretching: ~500-600 cm⁻¹

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-2960
Aromatic C=C/C=N stretch1450-1600
C-N stretch1300-1400
C-Br stretch500-600

Interactive Data Table: Expected IR Absorption Bands

X-ray Crystallography for Solid-State Molecular Structure Determination and Crystal Packing Analysis

Analysis of the crystal structure would confirm the planarity of the fused pyrazolo[1,5-a]pyridine ring system. Furthermore, the crystal packing analysis would reveal the nature and geometry of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture of the compound. While a specific crystal structure for this compound is not publicly available, related structures of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been reported, indicating that these molecules often engage in various intermolecular interactions that influence their crystal packing.

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Methylpyrazolo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of organic molecules. For 3-Bromo-5-methylpyrazolo[1,5-a]pyridine, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry to its lowest energy conformation. Such calculations would provide key electronic properties including the distribution of electron density, electrostatic potential, and dipole moment.

The electrostatic potential map would be particularly insightful, highlighting the electron-rich and electron-deficient regions of the molecule. It is anticipated that the nitrogen atoms of the pyrazolo[1,5-a]pyridine (B1195680) core would exhibit negative electrostatic potential, indicating their nucleophilic character. Conversely, the hydrogen atoms and the region around the bromine atom would likely show positive electrostatic potential, suggesting susceptibility to nucleophilic attack.

Furthermore, DFT calculations can be used to compute various reactivity descriptors. These parameters, derived from the conceptual DFT framework, provide a quantitative measure of the molecule's reactivity. For this compound, these descriptors would help in predicting its behavior in chemical reactions. A representative set of such descriptors for a related pyridine (B92270) derivative is presented in Table 1.

Table 1: Calculated Reactivity Descriptors for a Pyridine Derivative.

Parameter Value
Electronegativity (χ) 3.77 eV
Hardness (η) 2.63 eV
Softness (S) 0.38 eV⁻¹

This data is illustrative and based on a representative pyridine derivative. Actual values for this compound would require specific calculations.

Molecular Orbital Theory Applications (HOMO-LUMO Analysis)

Molecular Orbital Theory provides a framework for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazolo[1,5-a]pyridine ring system, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the pyridine and pyrazole (B372694) rings. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. vulcanchem.com

The introduction of a bromine atom at the 3-position and a methyl group at the 5-position is expected to modulate the HOMO and LUMO energy levels compared to the parent pyrazolo[1,5-a]pyridine. The electron-withdrawing nature of the bromine atom may lower the energy of both the HOMO and LUMO, while the electron-donating methyl group could raise their energies. The precise impact on the HOMO-LUMO gap would depend on the interplay of these electronic effects. In a study of 3-bromo-2-hydroxypyridine, the HOMO-LUMO energy gap was calculated to be approximately -6.785 eV, indicating a high probability of π → π* transitions. mdpi.com For comparison, calculated HOMO and LUMO energies for a related pyridine derivative are provided in Table 2.

Table 2: Calculated HOMO and LUMO Energies for a Pyridine Derivative.

Molecular Orbital Energy (eV)
HOMO -6.40
LUMO -1.14

This data is illustrative and based on a representative pyridine derivative. Actual values for this compound would require specific calculations.

Computational Studies on Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, computational studies could be employed to investigate various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the bromine-substituted position.

For instance, a study on the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1203761) with butyllithium (B86547) (BuLi) revealed the formation of unexpected products, suggesting the presence of multiple reactive centers within the molecule. researchgate.net A computational investigation of the reaction of this compound with a strong base like BuLi could help to rationalize the formation of different products by calculating the energies of various possible intermediates and transition states. This would involve locating the transition state structures for different reaction pathways and calculating the activation energy for each step.

The energy profile of a reaction, which plots the energy of the system as a function of the reaction coordinate, can be constructed from these calculations. This profile would reveal the rate-determining step of the reaction and provide insights into the reaction kinetics. Furthermore, the nature of the transition states can be analyzed through their vibrational frequencies, where the presence of a single imaginary frequency confirms a true transition state.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. wu.ac.thnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose and has been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be highly valuable for structural confirmation and assignment of the experimental spectrum. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental values.

A study on the dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines demonstrated the utility of NMR in conjunction with computational predictions for structural and conformational analysis. nih.gov Similarly, for this compound, a comparison between the computationally predicted and experimentally measured NMR spectra would provide a robust validation of its chemical structure. Any discrepancies between the calculated and experimental data could point to specific conformational effects or solvent interactions that are not fully captured by the computational model.

Analysis of Intramolecular and Intermolecular Interactions in Solid and Solution States

The behavior of a molecule in the condensed phase is governed by a complex network of intramolecular and intermolecular interactions. Computational methods can be used to analyze and quantify these interactions, providing insights into the packing of molecules in a crystal lattice and their behavior in solution.

In the solid state, the crystal structure of this compound would likely be influenced by a variety of non-covalent interactions, including hydrogen bonding (if appropriate functional groups are present), halogen bonding (involving the bromine atom), π-π stacking between the aromatic rings, and van der Waals forces. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these intermolecular contacts. This method maps the regions of close contact between neighboring molecules in a crystal, allowing for the identification of the dominant interactions that govern the crystal packing. For a related bromo-substituted heterocyclic compound, Hirshfeld surface analysis revealed significant contributions from H···H, C···H, and Br···H contacts. nih.gov

In solution, the interactions between this compound and solvent molecules would play a crucial role in its solubility and reactivity. Implicit and explicit solvent models can be incorporated into DFT calculations to simulate the effect of the solvent on the molecule's properties. These models can help to predict how the electronic structure, conformational preferences, and reactivity of the molecule are altered in different solvent environments.

Advanced Synthetic Approaches and Green Chemistry Considerations for 3 Bromo 5 Methylpyrazolo 1,5 a Pyridine Synthesis

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing product yields, and improving reaction efficiency. The application of microwave irradiation in the synthesis of pyrazolo[1,5-a]pyridine (B1195680) and related fused heterocyclic systems has demonstrated significant advantages over conventional heating methods. rsc.orgresearchgate.net The optimization of microwave-assisted synthesis involves a systematic variation of parameters such as temperature, reaction time, solvent, and catalyst to achieve the desired outcome with maximal efficiency.

In a typical optimization study for a related pyrazolo[3,4-d]pyrimidin-4-one synthesis, various solvents and temperatures were screened under microwave irradiation. nih.gov Ethanol was identified as the optimal solvent at 160°C, leading to a significant increase in yield compared to other solvents like toluene, acetonitrile, and n-propanol. nih.gov Increasing the reaction time from 35 to 55 minutes further improved the yield, while conventional heating failed to produce the desired product even after an extended period. nih.gov

The following interactive data table illustrates a hypothetical optimization of a key cyclization step in the synthesis of a pyrazolo[1,5-a]pyridine core, based on typical findings in the literature for related structures.

Such studies highlight the transformative potential of microwave-assisted synthesis in not only accelerating reactions but also in enabling transformations that are inefficient under conventional conditions. For the synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine, microwave-assisted approaches could be instrumental in both the formation of the heterocyclic core and in subsequent functionalization steps.

Application of Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages for the production of chemical compounds, including enhanced safety, improved reaction control, and straightforward scalability. These benefits are particularly relevant for the industrial production of pharmaceutically important molecules. While challenges in scalability can be a bottleneck for bringing novel compounds to clinical use, flow chemistry presents a viable solution. rsc.org

The synthesis of a pyrazolo[1,5-a]pyridine derivative has been successfully demonstrated using a continuous flow setup. In one example, the thermolysis of an azidoacrylate precursor in a coil reactor at 220°C with a short residence time of 28.5 seconds afforded methyl pyrazolo[1,5-a]pyridine-2-carboxylate in quantitative yield. This process was effective on both milligram and gram scales, showcasing the scalability of the flow chemistry approach for this heterocyclic system.

The transition from batch to flow synthesis can dramatically reduce reaction times. For instance, a reaction that required 9 hours in a batch process was completed in just 16 minutes under flow conditions, with comparable yields. This efficiency allows for the large-scale production of several grams of product per day. The application of such techniques to the synthesis of this compound could facilitate its production for further research and development.

Development of Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. While the literature specifically detailing the use of heterogeneous catalysts for the synthesis of this compound is limited, the broader field of N-heterocycle synthesis provides a strong precedent for their application.

For the synthesis of related pyrazolo[1,5-a]pyrimidines, various catalytic systems, including Lewis acids, have been employed to facilitate the cyclization and condensation reactions that form the core structure. rsc.org The development of solid-supported acid or metal catalysts could offer a more sustainable alternative to the homogeneous catalysts often used in these transformations. A review on multicomponent reactions highlights the use of novel heterogeneous catalysts under microwave irradiation as a green and efficient synthetic strategy. rsc.org

The potential benefits of heterogeneous catalysis in the synthesis of this compound include:

Simplified workup: Filtration to remove the catalyst, avoiding aqueous extractions.

Catalyst recycling: Reducing waste and cost.

Potential for continuous flow processes: Heterogeneous catalysts are well-suited for use in packed-bed reactors in flow systems.

Future research in this area will likely focus on the design and application of novel solid-supported catalysts for the key bond-forming reactions in the synthesis of the pyrazolo[1,5-a]pyridine scaffold.

Utilization of Aqueous Medium and Solvent-Free Reaction Conditions

The use of environmentally benign solvents, or the elimination of solvents altogether, is a key principle of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods for pyrazolo[1,5-a]pyridines in aqueous media or under solvent-free conditions is therefore a highly desirable goal.

Recent studies have demonstrated the feasibility of synthesizing related heterocyclic systems under these green conditions. For example, a one-pot cyclization to produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been developed using water as the solvent. rsc.orgnih.gov This method was noted for its efficiency and the use of readily available reagents under mild conditions. nih.gov Furthermore, solvent-free syntheses of fused pyrazolo-pyridopyrimidines have been achieved using microwave assistance, offering the dual benefits of a green reaction medium and accelerated reaction times.

A catalyst-free, sonochemical synthesis of pyrazolo[1,5-a]pyridines has also been reported, which proceeds efficiently in acetonitrile, a less hazardous solvent than many traditional organic solvents. acs.org These examples underscore the potential for developing more sustainable synthetic routes to this compound by moving away from conventional volatile organic solvents.

Employment of Green Oxidants (e.g., Molecular Oxygen)

The use of green oxidants is a critical aspect of sustainable chemistry, as traditional oxidizing agents often produce stoichiometric amounts of toxic byproducts. Molecular oxygen, ideally from the air, is the ultimate green oxidant, with water being the only byproduct.

An efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines has been developed that utilizes molecular oxygen as the oxidant. This process involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid. The reaction proceeds under mild and environmentally compatible conditions, avoiding the need for harsh or toxic reagents.

A plausible mechanism for this transformation involves the activation of the N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of the enol form of the β-dicarbonyl substrate. The resulting intermediate then undergoes oxidative dehydrogenation by molecular oxygen to form the pyrazolo[1,5-a]pyridine product. This approach represents a significant advancement in the green synthesis of this important heterocyclic scaffold.

Assessment of Atom Economy and Sustainable Synthesis Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of pyrazolo[1,5-a]pyridines can be designed to be highly atom-economical. For example, the previously mentioned synthesis using molecular oxygen as the oxidant is described as a high atom economy process. Cycloaddition reactions, which are commonly used to construct the pyrazolo[1,5-a]pyridine core, are inherently atom-economical as they involve the combination of two or more molecules to form a larger cyclic product with no loss of atoms. acs.org

To illustrate, consider a generalized [3+2] cycloaddition reaction for the synthesis of the pyrazolo[1,5-a]pyridine core:

Reactant A (e.g., an N-iminopyridinium ylide) + Reactant B (e.g., an alkyne) → Product (Pyrazolo[1,5-a]pyridine)

The theoretical atom economy for this reaction would be 100%, as all atoms from both reactants are incorporated into the final product.

The following interactive data table provides a comparative analysis of the atom economy for different types of reactions that could be involved in the synthesis of this compound.

By prioritizing synthetic strategies with high atom economy, such as cycloadditions, and employing other green chemistry principles like the use of renewable feedstocks, green solvents, and energy-efficient processes, the synthesis of this compound can be made more sustainable and environmentally responsible.

Q & A

Q. How can I optimize the synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent polarity, and catalyst selection. For brominated pyrazolo derivatives, coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts are effective. Use inert atmospheres (N₂/Ar) to prevent side reactions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/DMF mixtures . Monitor reaction progress using TLC or HPLC. For intermediates, confirm regioselectivity by comparing 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts with literature data .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H^{1}\text{H} NMR (400–600 MHz, CDCl₃/DMSO-d₆) to identify aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.3–2.7 ppm). 13C^{13}\text{C} NMR confirms bromine’s deshielding effect on adjacent carbons (δ 105–125 ppm). IR spectroscopy detects C-Br stretches (~550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 227.0). Cross-reference with published spectra for pyrazolo[1,5-a]pyridine derivatives to resolve ambiguities .

Q. How should I handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis. Avoid exposure to light, moisture, or oxidizing agents. For long-term storage, use vacuum-sealed containers with desiccants (e.g., molecular sieves). Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can I functionalize the pyrazolo[1,5-a]pyridine core at position 3 while preserving the bromine substituent?

  • Methodological Answer : Employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) under mild conditions (50–80°C) to avoid debromination. Use ligands like XPhos or SPhos to enhance catalytic efficiency. For direct substitution, explore nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (100–120°C). Monitor by LC-MS to track byproduct formation .

Q. What strategies resolve contradictions in biological activity data for brominated pyrazolo[1,5-a]pyridines?

  • Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with controlled substituent variations (e.g., electron-withdrawing vs. donating groups). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols (IC₅₀, EC₅₀ measurements). Validate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Analyze structural data (X-ray crystallography or docking studies) to correlate activity with molecular interactions .

Q. How do solvent and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Perform stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC-UV at 254 nm. In acidic conditions (pH < 4), bromine may undergo hydrolysis to form hydroxylated byproducts. In basic media (pH > 8), deprotonation of the pyridine nitrogen can accelerate decomposition. Use non-aqueous solvents (e.g., DMSO) for stock solutions to minimize hydrolysis .

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